molecular formula C12H10N2O B6178171 2-methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 23905-38-6

2-methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6178171
CAS No.: 23905-38-6
M. Wt: 198.2
InChI Key:
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Description

2-Methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one is a chemical compound belonging to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3-(prop-2-yn-1-yl)aniline with formamide under acidic conditions. The reaction typically requires heating and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 2-methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction reactions typically result in the formation of reduced quinazolinone derivatives.

  • Substitution: Substitution reactions can introduce various alkyl or aryl groups into the quinazolinone core.

Scientific Research Applications

Chemistry: In organic chemistry, 2-methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.

Medicine: Due to its biological activities, the compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 2-methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

  • Quinazolinone: The parent compound quinazolinone itself is structurally similar and shares many of the same properties.

  • 2-Methyl-3-(prop-2-yn-1-yl)aniline: This is a precursor used in the synthesis of the compound and has similar reactivity.

  • 3,4-Dihydroquinazolin-4-one derivatives: Other derivatives within the same family may have similar biological activities and applications.

Uniqueness: 2-Methyl-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the prop-2-yn-1-yl group contributes to its distinct properties compared to other quinazolinone derivatives.

Properties

CAS No.

23905-38-6

Molecular Formula

C12H10N2O

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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